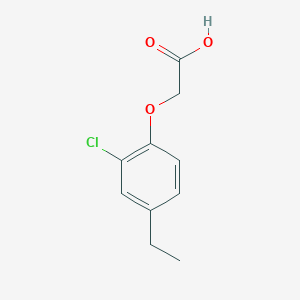

(2-Chloro-4-ethylphenoxy)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of phenoxy acetic acid derivatives, such as (2-Chloro-4-ethylphenoxy)acetic acid, often involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide . The sodium hydroxide deprotonates the phenol, allowing the resulting phenolate to attack the alpha-carbon of the chloroacetic acid, displacing a chloride ion and forming the phenoxy acetic acid compound .

Molecular Structure Analysis

The molecular structure of (2-Chloro-4-ethylphenoxy)acetic acid can be represented by the InChI string InChI=1S/C10H11ClO3/c1-7-5-8 (11)3-4-9 (7)14-6-10 (12)13-2/h3-5H,6H2,1-2H3. This indicates that the molecule consists of a chlorinated ethyl group attached to the 4-position of a phenol ring, with an acetic acid moiety attached to the phenol oxygen.

Chemical Reactions Analysis

As a phenoxy herbicide, (2-Chloro-4-ethylphenoxy)acetic acid acts as a synthetic auxin, mimicking the action of the natural plant hormone auxin . This causes uncontrolled growth and eventual death in susceptible plants . The exact chemical reactions involved in this process are complex and involve multiple steps .

Physical And Chemical Properties Analysis

(2-Chloro-4-ethylphenoxy)acetic acid is a solid crystal that is readily soluble in ether and glacial acetic acid . Its molecular weight is 214.64 g/mol.

Scientific Research Applications

Environmental Monitoring and Analysis

One significant application area for (2-Chloro-4-ethylphenoxy)acetic acid and related compounds is in environmental monitoring and analysis. For instance, methods have been developed to determine trace amounts of phenoxy herbicides, including (2-Chloro-4-ethylphenoxy)acetic acid, in water samples. These methods leverage techniques such as phase transfer microextraction with simultaneous derivatization followed by gas chromatography-mass spectrometry (GC-MS) analysis. Such techniques offer sensitive and accurate means for detecting herbicides in environmental samples, highlighting the compound's role in studying pesticide pollution and its impact on ecosystems (Nuhu et al., 2012).

Analytical Chemistry and Material Science

In analytical chemistry, the synthesis and application of molecularly imprinted polymers (MIPs) for the selective detection of specific compounds, including herbicides similar to (2-Chloro-4-ethylphenoxy)acetic acid, is another notable application. These polymers are designed to have selective recognition sites for specific molecules, allowing for the targeted analysis of contaminants in complex matrices. For example, a study demonstrated the coupling of MIP nanoparticles with high-performance liquid chromatography as an efficient technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices such as biological and environmental samples (Omidi et al., 2014).

Synthesis and Structural Analysis

Furthermore, the compound's derivatives have been synthesized and analyzed to understand their structural properties and potential applications. For instance, research into the synthesis and crystal structure elucidation of related phenoxy acetic acid derivatives provides insights into their chemical behavior and potential applications in material science and pharmacology. Studies such as these contribute to the broader understanding of phenoxy acetic acids' chemical properties and their interactions with other substances (Prabhuswamy et al., 2021).

Environmental Toxicology

In the context of environmental toxicology, phenoxyacetic acid herbicides, including compounds related to (2-Chloro-4-ethylphenoxy)acetic acid, have been extensively studied for their adsorption, degradation, and potential environmental impacts. Reviews of their behavior in soils and water systems provide critical insights into their environmental fate and the potential risks associated with their use. This includes assessments of their potential for groundwater contamination and the effectiveness of various degradation mechanisms (Paszko et al., 2016).

Future Directions

The future directions for research on (2-Chloro-4-ethylphenoxy)acetic acid and similar compounds may involve the development of new derivatives with improved herbicidal activity and reduced environmental impact . Additionally, further studies on the mechanism of action of these compounds could lead to the development of new strategies for weed control .

properties

IUPAC Name |

2-(2-chloro-4-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUVSEVSBQEMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-ethylphenoxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

amine](/img/structure/B1455417.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)